molecular formula C13H12Cl2N2O5 B2955912 Ethyl 5,6-dichloro-3-((ethoxycarbonyl)amino)furo[3,2-b]pyridine-2-carboxylate CAS No. 1654021-65-4

Ethyl 5,6-dichloro-3-((ethoxycarbonyl)amino)furo[3,2-b]pyridine-2-carboxylate

Cat. No. B2955912
CAS RN: 1654021-65-4
M. Wt: 347.15
InChI Key: ZYZIYQWRTQJIGY-UHFFFAOYSA-N
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Description

“Ethyl 5,6-dichloro-3-((ethoxycarbonyl)amino)furo[3,2-b]pyridine-2-carboxylate” is a chemical compound with the molecular formula C13H12Cl2N2O5 . Its average mass is 347.151 Da and its monoisotopic mass is 346.012329 Da .

Scientific Research Applications

Pharmaceutical Research and Drug Development

This compound is utilized in pharmaceutical research as a precursor for synthesizing various biologically active molecules. Its structure is conducive to modifications that can lead to the development of new therapeutic agents. For instance, derivatives of this compound have been explored for their anti-inflammatory and analgesic activities .

Analytical Chemistry

As a reference standard, this compound is used in analytical chemistry to ensure the accuracy of analytical methods and instruments. It helps in the calibration of equipment and validation of procedures in pharmaceutical testing .

Crystallography

The compound’s crystalline form can be studied to understand its molecular geometry and atomic arrangement. This information is crucial for the design of drugs and materials at the molecular level .

Biological Studies

Indole derivatives, to which this compound is related, show various biologically vital properties. They have been applied in the treatment of cancer cells, microbes, and different types of disorders in the human body, highlighting the compound’s potential in biological studies .

properties

IUPAC Name

ethyl 5,6-dichloro-3-(ethoxycarbonylamino)furo[3,2-b]pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O5/c1-3-20-12(18)10-9(17-13(19)21-4-2)8-7(22-10)5-6(14)11(15)16-8/h5H,3-4H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZIYQWRTQJIGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=NC(=C(C=C2O1)Cl)Cl)NC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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